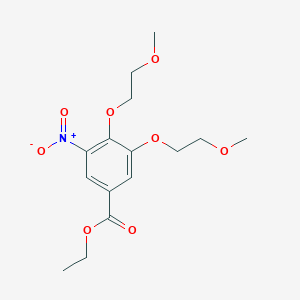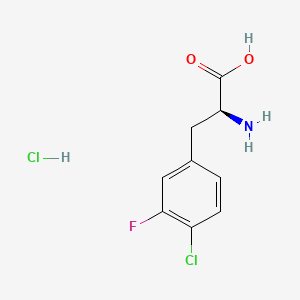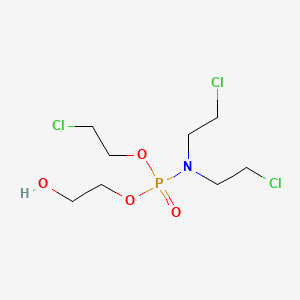
(S)-2-(o-tolyl)piperidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(o-tolyl)piperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ortho-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(o-tolyl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral piperidine ring. This can be achieved through asymmetric hydrogenation or chiral pool synthesis.
Substitution Reaction: The ortho-tolyl group is introduced via a substitution reaction. This can be done using organometallic reagents such as Grignard reagents or organolithium compounds.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-(o-tolyl)piperidine hydrochloride often employs scalable methods such as:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(o-tolyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: The ortho-tolyl group can be substituted with other functional groups using electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
N-oxides: Formed through oxidation.
Reduced Piperidines: Obtained via reduction.
Substituted Derivatives: Resulting from electrophilic aromatic substitution.
Applications De Recherche Scientifique
(S)-2-(o-tolyl)piperidine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(o-tolyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(o-tolyl)piperidine hydrochloride: The enantiomer of the compound with different stereochemistry.
2-(m-tolyl)piperidine hydrochloride: A regioisomer with the tolyl group in the meta position.
2-(p-tolyl)piperidine hydrochloride: A regioisomer with the tolyl group in the para position.
Uniqueness
(S)-2-(o-tolyl)piperidine hydrochloride is unique due to its specific chiral configuration and the position of the tolyl group. This configuration can result in different biological activities and chemical reactivity compared to its enantiomers and regioisomers.
Propriétés
Formule moléculaire |
C12H18ClN |
|---|---|
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
(2S)-2-(2-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H/t12-;/m0./s1 |
Clé InChI |
VBPXEMVLSQEFSU-YDALLXLXSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@@H]2CCCCN2.Cl |
SMILES canonique |
CC1=CC=CC=C1C2CCCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)

![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)

